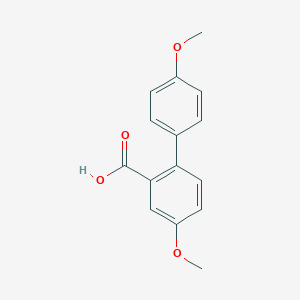

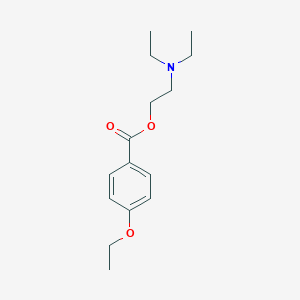

1,3-Benzodioxol-5-amine, 6-propyl-

カタログ番号 B184765

CAS番号:

69797-90-6

分子量: 179.22 g/mol

InChIキー: DDSCEGQNNBUNEF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-Benzodioxol-5-amine, 6-propyl-” is an organic compound. The base compound, 1,3-Benzodioxol-5-amine, has a molecular formula of C7H7NO2 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The 6-propyl variant has a molecular formula of C10H13NO2 .

科学的研究の応用

-

Scientific Field: Organic Chemistry

- The compound “1,3-Benzodioxol-5-amine” is used in the synthesis of various organic compounds . It’s a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

- The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity .

- The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .

-

Scientific Field: Medicinal Chemistry

- A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

- Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

-

Scientific Field: Drug Design and Synthesis

- A compound named “8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine” has been synthesized . This compound contains a “1,3-Benzodioxol-5-amine” moiety and is likely used in the field of medicinal chemistry for drug design and synthesis .

- The specific application, experimental procedures, and outcomes of this compound are not provided in the available resources .

-

Scientific Field: Spectroscopy

- The compound “1,3-Benzodioxol-5-amine” has been studied using various spectroscopic techniques . These studies provide valuable information about the compound’s structure and properties .

- The specific methods of application or experimental procedures include the use of different types of spectroscopy, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .

- The outcomes of these studies include the identification of characteristic spectral features that can be used to identify and characterize the compound .

-

Scientific Field: Chemical Database

- “1,3-Benzodioxol-5-amine, 6-propyl-” is listed in various chemical databases . These databases provide information about the compound’s structure, properties, and potential applications .

- The specific methods of application or experimental procedures include the use of database search tools to retrieve information about the compound .

- The outcomes of these studies include the identification of the compound and its potential uses in various scientific fields .

-

Scientific Field: Drug Synthesis

- A compound named “8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine” has been synthesized . This compound contains a “1,3-Benzodioxol-5-amine, 6-propyl-” moiety and is likely used in the field of medicinal chemistry for drug design and synthesis .

- The specific application, experimental procedures, and outcomes of this compound are not provided in the available resources .

特性

IUPAC Name |

6-propyl-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h4-5H,2-3,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSCEGQNNBUNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1N)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284639 |

Source

|

| Record name | 1,3-benzodioxol-5-amine, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxol-5-amine, 6-propyl- | |

CAS RN |

69797-90-6 |

Source

|

| Record name | NSC38118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzodioxol-5-amine, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Parethoxycaine

94-23-5

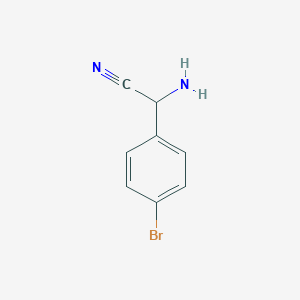

2-Amino-2-(4-bromophenyl)acetonitrile

167024-66-0

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)

![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)

![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)

![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)